5-Bromo-4-chloro-3-indoxyl phosphate

Descripción general

Descripción

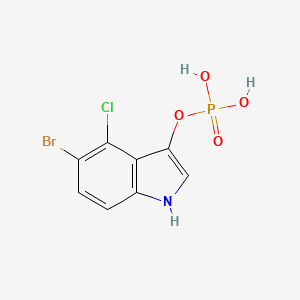

5-Bromo-4-chloro-3-indoxyl phosphate: is a synthetic organic compound widely used as a chromogenic substrate for the detection of alkaline phosphatase activity. This compound is particularly valuable in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry. When hydrolyzed by alkaline phosphatase, it produces a blue dye, making it a useful tool for visualizing enzyme activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl phosphate typically involves the phosphorylation of 5-Bromo-4-chloro-3-indoxyl. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester. The process generally involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the final product is purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Alkaline Phosphatase: This enzyme catalyzes the hydrolysis of this compound.

Nitro Blue Tetrazolium: Used in combination with this compound for colorimetric detection, forming an insoluble dark blue diformazan precipitate.

Major Products:

5-Bromo-4-chloro-3-indoxyl: Formed upon hydrolysis.

5,5′-Dibromo-4,4′-dichloro-indigo: Formed upon oxidation.

Aplicaciones Científicas De Investigación

Immunoblotting

In immunoblotting, 5-bromo-4-chloro-3-indoxyl phosphate is employed as a substrate for alkaline phosphatase-conjugated antibodies. The resulting colorimetric reaction allows researchers to detect specific proteins within complex mixtures. The use of this substrate enhances sensitivity and specificity compared to other detection methods.

In Situ Hybridization

This compound is also crucial in in situ hybridization techniques, where it is used to visualize nucleic acids within fixed tissues or cells. By coupling with alkaline phosphatase-labeled probes, it enables the localization of specific RNA or DNA sequences, thereby providing insights into gene expression patterns.

Immunohistochemistry

In immunohistochemistry, this compound serves as a chromogenic substrate for detecting alkaline phosphatase activity associated with antigen-antibody interactions in tissue sections. This application is vital for studying tissue architecture and cellular localization of proteins.

Data Table: Comparative Analysis of Detection Methods

| Method | Substrate Used | Sensitivity | Specificity | Typical Application |

|---|---|---|---|---|

| Immunoblotting | This compound | High | High | Protein detection |

| In Situ Hybridization | This compound | Moderate | High | Nucleic acid localization |

| Immunohistochemistry | This compound | High | Moderate | Tissue section analysis |

Case Study 1: Protein Detection in Cancer Research

A study utilized this compound in an immunoblotting assay to detect overexpressed proteins in breast cancer tissues. The results indicated a significant correlation between protein levels and tumor aggressiveness, showcasing the substrate's effectiveness in clinical diagnostics .

Case Study 2: Gene Expression Analysis

In a study examining gene expression during embryonic development, researchers applied in situ hybridization using alkaline phosphatase-labeled probes and this compound. The findings revealed distinct spatial patterns of gene expression that were critical for understanding developmental biology .

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl phosphate involves its hydrolysis by alkaline phosphatase to produce 5-Bromo-4-chloro-3-indoxyl. This intermediate is then oxidized to form a blue dye, 5,5′-dibromo-4,4′-dichloro-indigo. The molecular target of this compound is the enzyme alkaline phosphatase, which catalyzes the hydrolysis reaction .

Comparación Con Compuestos Similares

5-Bromo-4-chloro-3-indoxyl: The hydrolyzed product of 5-Bromo-4-chloro-3-indoxyl phosphate.

Nitro Blue Tetrazolium: Often used in combination with this compound for colorimetric detection.

Uniqueness: this compound is unique due to its ability to produce a distinct blue dye upon hydrolysis and oxidation, making it a valuable tool for visualizing enzyme activity in various biochemical assays .

Actividad Biológica

5-Bromo-4-chloro-3-indoxyl phosphate (BCIP) is a widely used chromogenic substrate primarily for alkaline phosphatase detection in various biological assays. This compound has gained significant attention in biochemical research due to its ability to produce a colored precipitate upon enzymatic hydrolysis, making it invaluable for applications such as immunohistochemistry, in situ hybridization, and other molecular biology techniques.

- Molecular Formula : C₁₃H₉BrClN₃O₄P

- CAS Number : 6578-06-9

- Appearance : White to off-white powder

- Solubility : Soluble in dimethylformamide (DMF) or water depending on the salt form (p-toluidine or disodium salt) .

BCIP acts as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of BCIP to produce an indigo dye. This process involves the following steps:

- Enzymatic Hydrolysis : Alkaline phosphatase cleaves the phosphate group from BCIP.

- Dimerization and Oxidation : The resulting indolyl groups dimerize and oxidize, forming an insoluble blue precipitate that can be visually detected .

Applications

BCIP is primarily utilized in the following contexts:

- Immunohistochemistry : Used for staining tissues to visualize specific proteins.

- In Situ Hybridization : Employed to detect nucleic acid sequences within fixed tissues or cells.

- Western Blotting : Acts as a substrate for alkaline phosphatase-conjugated antibodies .

1. Detection of Alkaline Phosphatase Activity

A study demonstrated the use of BCIP in conjunction with nitro blue tetrazolium (NBT) to visualize alkaline phosphatase activity in various tissue samples. The combination produced a dark blue precipitate, allowing for easy identification of enzyme activity across different developmental stages in embryos .

2. Characterization of Enzyme Activity

Research focusing on the purification and characterization of sulfatases highlighted BCIP's role as a phosphatase substrate. The study quantified enzyme kinetics, revealing that BCIP hydrolysis is influenced by factors such as pH and temperature, which are critical for optimizing experimental conditions .

| Parameter | Value |

|---|---|

| Maximum Velocity (Vmax) | 1.16 µM/min |

| Turnover Number (kcat) | 0.59 min⁻¹ |

| Hill Coefficient | ~1.0 |

This data indicates that BCIP hydrolysis does not exhibit cooperativity among active sites, suggesting a straightforward enzymatic reaction mechanism .

Comparative Analysis with Other Substrates

To contextualize BCIP's effectiveness, a comparison with other common chromogenic substrates is presented below:

| Substrate | Color Produced | Enzyme Compatibility | Solubility |

|---|---|---|---|

| BCIP | Blue | Alkaline Phosphatase | DMF / Water |

| X-Gal | Blue | β-Galactosidase | Water |

| TMB | Blue | Horseradish Peroxidase | Water |

BCIP's distinctive blue precipitate makes it particularly useful for applications requiring clear visual differentiation of enzyme activity.

Propiedades

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXMUCSWCMTJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191744 | |

| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38404-93-2 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38404-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038404932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-4-CHLORO-3-INDOLYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ64NZV99J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.